molecular formula C7H8N2O B1315027 N-Pyridin-2-ylmethyl-formamide CAS No. 56625-03-7

N-Pyridin-2-ylmethyl-formamide

Cat. No. B1315027
CAS RN: 56625-03-7
M. Wt: 136.15 g/mol
InChI Key: MMLVHQNFESMBKX-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylmethyl-formamide, also known as N-(2-Pyridylmethyl)formamide, is a research chemical with the CAS number 56625-03-7 . It has a molecular weight of 136.15 and a molecular formula of C7H8N2O . The compound’s IUPAC name is N-(pyridin-2-ylmethyl)formamide .


Molecular Structure Analysis

The molecular structure of N-Pyridin-2-ylmethyl-formamide has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in this molecule is 73.52 (14)° .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

N-Pyridin-2-ylmethyl-formamide has a boiling point of 346.6°C at 760 mmHg and a density of 1.119 g/cm3 . It has a complexity of 106 and a topological polar surface area of 42 .

Scientific Research Applications

Crystal Structure Analysis

N-Pyridin-2-ylmethyl-formamide derivatives play a significant role in crystallography. The crystalline structure of such derivatives, specifically N-(pyridin-2-ylmethyl)benzamide, was analyzed, revealing differences in the orientation of the pyridine ring concerning the benzene ring. This study contributes to understanding molecular orientations and interactions in crystalline substances, which is vital for pharmaceutical and material science research (Artheswari, Maheshwaran, & Gautham, 2019).

Catalytic Synthesis

The compound has been utilized in the acid-free, silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with formamides, which is a critical reaction in organic synthesis. This method is noted for its safety, conciseness, and high selectivity, making it a valuable process in the synthesis of bioactive molecules and as synthetic building blocks (Han et al., 2016).

Coordination Polymers

N,N’-bis(pyridine-4-yl)formamidine, a related compound, has been used to synthesize Hg(II) coordination polymers, offering insight into the folding and unfolding of Hg(II) coordination polymers. This research provides valuable data for understanding the effect of halide anions on such polymers, with potential applications in material science and molecular engineering (Hsu et al., 2016).

Spectroscopic Analysis

Spectroscopic techniques like FT-Raman spectroscopy have been applied to study the interactions within the formamide/pyridine/pyridazine system. This research offers valuable insights into molecular interactions and complex formation, which are crucial for understanding chemical reactivity and designing new materials (da Silva & Alves, 2013).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVHQNFESMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481413
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-2-ylmethyl-formamide

CAS RN

56625-03-7
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product being isolated as the fraction boiling at 120° C./0.03 mm, 37.3 g. The product which is isolated as a yellow oil crystallized to a solid having a melting point at about room temperature.
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Synthesis routes and methods II

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product, 2-formamidomethylpyridine, being isolated as a yellow oil crystallizes to a solid having a melting point at about room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DO Tverdiy, MO Chekanov, PV Savitskiy… - …, 2016 - thieme-connect.com
We report a novel and efficient approach to the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids. By using the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by …
Number of citations: 10 www.thieme-connect.com
S Bátori, D Csányi, D Takács, O Egyed, Z Riedl… - Tetrahedron, 2019 - Elsevier
N-aminopyridyl ketone salts were reacted with formamide to yield heteroaromatic pyrido[2,1-f][1,2,4]triazinium salts. Upon storage of these products in the presence of water, formation …
Number of citations: 4 www.sciencedirect.com
H Sheng, R Zeng, W Wang, S Luo… - Advanced Synthesis …, 2017 - Wiley Online Library
A practical heterobimetallic lanthanide‐catalyzed transamidation of primary, secondary and tertiary amides with aliphatic and aromatic amines has been developed. The methodology …
Number of citations: 28 onlinelibrary.wiley.com
L Gallego-Yerga, V Ceña, R Peláez - Pharmaceutics, 2023 - mdpi.com
The design of colchicine site ligands on tubulin has proven to be a successful strategy to develop potent antiproliferative drugs against cancer cells. However, the structural …
Number of citations: 0 www.mdpi.com
GS Jagadeesha, K Mantelingu - SynOpen, 2022 - thieme-connect.com
An efficient, environmentally benign, chemoselective, microwave-assisted N-formylation protocol of aromatic, aliphatic, alicyclic, benzylic amines, inactivated aromatic amines and …
Number of citations: 1 www.thieme-connect.com

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